molecular formula C18H14N2O3 B11498907 7-Allyl-4-nitro-2,11-dihydro[1]benzoxepino[4,3,2-cd]indole

7-Allyl-4-nitro-2,11-dihydro[1]benzoxepino[4,3,2-cd]indole

Cat. No.: B11498907
M. Wt: 306.3 g/mol
InChI Key: BZNPVEPVDCALJY-UHFFFAOYSA-N
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Description

7-Allyl-4-nitro-2,11-dihydro1benzoxepino[4,3,2-cd]indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Allyl-4-nitro-2,11-dihydro1benzoxepino[4,3,2-cd]indole typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions to form the indole ring . The specific conditions and reagents used can vary, but methanesulfonic acid (MsOH) under reflux in methanol (MeOH) is often employed .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

7-Allyl-4-nitro-2,11-dihydro1benzoxepino[4,3,2-cd]indole can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

7-Allyl-4-nitro-2,11-dihydro1benzoxepino[4,3,2-cd]indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Allyl-4-nitro-2,11-dihydro1benzoxepino[4,3,2-cd]indole involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity . The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

Molecular Formula

C18H14N2O3

Molecular Weight

306.3 g/mol

IUPAC Name

15-nitro-4-prop-2-enyl-2-oxa-12-azatetracyclo[8.6.1.03,8.013,17]heptadeca-1(16),3(8),4,6,10,13(17),14-heptaene

InChI

InChI=1S/C18H14N2O3/c1-2-4-11-5-3-6-12-7-13-10-19-15-8-14(20(21)22)9-16(17(13)15)23-18(11)12/h2-3,5-6,8-10,19H,1,4,7H2

InChI Key

BZNPVEPVDCALJY-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=CC=CC2=C1OC3=CC(=CC4=C3C(=CN4)C2)[N+](=O)[O-]

Origin of Product

United States

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